molecular formula C20H22N2O3S B11672917 2-[(4-methoxybenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

2-[(4-methoxybenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

Cat. No.: B11672917
M. Wt: 370.5 g/mol
InChI Key: UHLJMXMMRQXHRP-FYJGNVAPSA-N
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Description

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a sulfanyl linkage, and a prop-2-en-1-yloxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the condensation reaction with the prop-2-en-1-yloxyphenyl group under specific reaction conditions, such as controlled temperature and pH .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to amines.

    Substitution: The methoxy and prop-2-en-1-yloxy groups can undergo nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming Schiff bases or hydrazones.

Scientific Research Applications

2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE include:

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N2O3S/c1-3-12-25-19-10-4-16(5-11-19)13-21-22-20(23)15-26-14-17-6-8-18(24-2)9-7-17/h3-11,13H,1,12,14-15H2,2H3,(H,22,23)/b21-13+

InChI Key

UHLJMXMMRQXHRP-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC=C

Origin of Product

United States

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